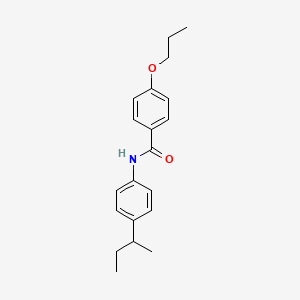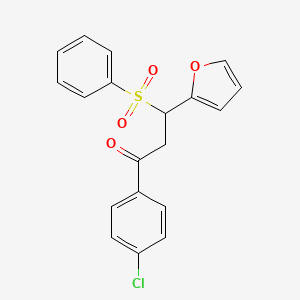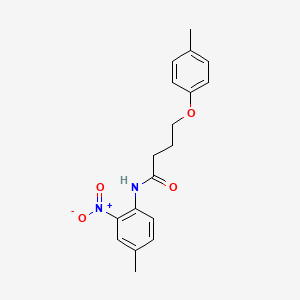
N-(4-sec-butylphenyl)-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-sec-butylphenyl)-4-propoxybenzamide, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPB is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of N-(4-sec-butylphenyl)-4-propoxybenzamide is not well understood, but it is thought to involve the binding of N-(4-sec-butylphenyl)-4-propoxybenzamide to specific target proteins. N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to bind to the TRPM8 ion channel, VMAT2 transporter, and PKC enzyme, which suggests that N-(4-sec-butylphenyl)-4-propoxybenzamide may act as a modulator of their activity.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-4-propoxybenzamide has a range of biochemical and physiological effects, depending on the target protein it binds to. For example, N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to inhibit the activity of the TRPM8 ion channel, which results in a decrease in cold and pain sensation. N-(4-sec-butylphenyl)-4-propoxybenzamide has also been shown to inhibit the activity of the VMAT2 transporter, which results in a decrease in the release of neurotransmitters such as dopamine and serotonin. In addition, N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to inhibit the activity of PKC, which results in a decrease in cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-sec-butylphenyl)-4-propoxybenzamide has several advantages as a research tool, including its small size, which allows it to easily penetrate cell membranes, and its potent activity, which allows for the study of biological processes at low concentrations. However, N-(4-sec-butylphenyl)-4-propoxybenzamide also has some limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(4-sec-butylphenyl)-4-propoxybenzamide, including the study of its interactions with other target proteins and the development of more potent and selective N-(4-sec-butylphenyl)-4-propoxybenzamide analogs. In addition, N-(4-sec-butylphenyl)-4-propoxybenzamide could be used as a tool to study the role of TRPM8, VMAT2, and PKC in various biological processes, such as pain sensation, neurotransmitter release, and cell proliferation and differentiation. Finally, N-(4-sec-butylphenyl)-4-propoxybenzamide could be used in the development of new therapeutics for the treatment of diseases such as chronic pain and depression.
Synthesemethoden
N-(4-sec-butylphenyl)-4-propoxybenzamide can be synthesized using a multistep process that involves the reaction of 4-sec-butylphenol with propyl bromide to form 4-sec-butylphenyl propyl ether. This intermediate is then reacted with 4-aminobenzoyl chloride to form N-(4-sec-butylphenyl)-4-propoxybenzamide. The final product can be purified using various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-sec-butylphenyl)-4-propoxybenzamide has been used in a range of scientific research applications, including the study of ion channels, membrane transporters, and intracellular signaling pathways. N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to be a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in cold and pain sensation. N-(4-sec-butylphenyl)-4-propoxybenzamide has also been used to study the function of the vesicular monoamine transporter (VMAT2), which is involved in the storage and release of neurotransmitters such as dopamine and serotonin. In addition, N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in a range of cellular processes such as cell proliferation and differentiation.
Eigenschaften
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-14-23-19-12-8-17(9-13-19)20(22)21-18-10-6-16(7-11-18)15(3)5-2/h6-13,15H,4-5,14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXWXKHWNFHJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4983313.png)

![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride](/img/structure/B4983325.png)
![2-[(2-fluorophenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4983327.png)
![2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4983334.png)
![5'-acetyl-6'-methyl-2'-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4983341.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983383.png)
![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4983389.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4983394.png)
